(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride

Catalog No.
S14080714
CAS No.
M.F
C6H12ClNO2
M. Wt
165.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydroc...

Product Name

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride

IUPAC Name

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4-3-8-6(5)9-4;/h4-6H,1-3,7H2;1H/t4-,5?,6+;/m0./s1

InChI Key

KXOXDCAYGUOTAX-RREKBYKESA-N

Canonical SMILES

C1CC(C2OCC1O2)N.Cl

Isomeric SMILES

C1CC([C@@H]2OC[C@H]1O2)N.Cl

(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride is a highly specialized, bio-renewable chiral building block derived from the amination of the cellulose-derived solvent Cyrene. Featuring a rigid bridged bicyclic acetal core, this compound is primarily utilized as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably non-covalent Bruton's tyrosine kinase (BTK) inhibitors like Nemtabrutinib [1]. As a hydrochloride salt, it offers superior crystallinity, shelf stability, and handling characteristics compared to its highly water-soluble free base counterpart. Procurement of this specific salt form provides process chemists with a stereochemically defined, process-ready precursor that bypasses the need for complex in-house biocatalytic transamination workflows [2].

Research Fit

Stereochemical-control study fit for SAR mapping

Biocatalytic selectivity validation workflow

Substituting this compound with generic aminotetrahydropyrans or the free base form of the cyrene-amine will result in immediate synthetic failure in targeted API workflows. Generic unbridged tetrahydropyran amines lack the latent 1,6-anhydro acetal functionality required for stereo-retentive reductive ring-opening, which is mandatory for accessing 2,5-disubstituted tetrahydropyran scaffolds [1]. Furthermore, attempting to procure or generate the free base of this cyrene-derived amine introduces severe process bottlenecks; the free base is highly water-soluble and prone to forming aldol condensation by-products in aqueous media [2]. The hydrochloride salt specifically resolves these isolation and stability issues, providing a reliable, high-purity material that ensures reproducible downstream functionalization without the yield losses associated with free base extraction.

Substitution Risk

Diastereomeric mixtures from chemical synthesis may confound SAR interpretation.
Unverified C-4 stereochemistry can mask target-engagement readouts.
Free base forms may introduce solubility variability in aqueous assays.

Step-Economy and Yield in API Intermediate Synthesis

The traditional synthesis of the critical 5-amino-2-hydroxymethyltetrahydropyran building block requires a cumbersome 9-step sequence starting from tri-O-acetyl-D-glucal [1]. By procuring (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride, the synthesis is reduced to a single stereo-retentive reductive acetal opening step (e.g., using sulfolane-mediated in-situ diborane). This streamlined approach not only reduces the step count by 8 steps but also contributes to an overall yield improvement of >27% for the final intermediate compared to the legacy route [1].

Evidence DimensionSynthetic steps to 5-amino-2-hydroxymethyltetrahydropyran intermediate
Target Compound Data1 step (direct reductive acetal opening of the procured amine)
Comparator Or Baseline9 steps (legacy synthesis from tri-O-acetyl-D-glucal)
Quantified Difference8-step reduction and >27% overall yield improvement
ConditionsIndustrial scale-up synthesis of Nemtabrutinib intermediate

Procuring this advanced bicyclic intermediate drastically shortens API manufacturing timelines and eliminates the material waste of multi-step legacy routes.

Stereochemical outcome at C-4
Head-to-head
(1S,5R) diastereomer is the off-target isomer relative to the (1S,4R,5R)-amine major product.
Supports biocatalytic selectivity verification context
Per patent US 2024/0247240 A1

Processability and Isolation: Salt vs. Free Base

The free base of the cyrene-amine intermediate exhibits extreme aqueous solubility, making liquid-liquid extraction from biocatalytic streams highly inefficient and leading to the formation of aldol by-products [1]. Conversion to a crystalline salt form, such as the hydrochloride, enables direct isolation via precipitation. This circumvents the aqueous extraction bottleneck, allowing for the isolation of the product with high diastereomeric purity (dr > 50:1) and preventing the degradation pathways observed with the free base in solution [1].

Evidence DimensionIsolation efficiency and product stability
Target Compound DataHydrochloride salt (direct crystallization, stable solid)
Comparator Or BaselineFree base (highly water-soluble, prone to aldol condensation)
Quantified DifferenceElimination of aqueous extraction losses and prevention of aldol by-product formation
ConditionsDownstream processing of biocatalytic amination streams

Buyers must specify the salt form to ensure material stability during shipping and to avoid the severe handling difficulties of the free base.

Diastereomeric purity
Reported
Single defined diastereomer vs. 3:2 to 5:1 mixtures from chemical methods.
Supports reproducible SAR endpoint interpretation
Based on EurJOC 2026 review

Structural Competence for Stereo-Retentive Ring Opening

The 6,8-dioxabicyclo[3.2.1]octane architecture is uniquely capable of undergoing a regioselective and stereo-retentive reductive acetal opening. When subjected to in-situ generated diborane, the bridged acetal is cleaved to yield a 2,5-disubstituted tetrahydropyran with exact stereochemical fidelity [1]. A generic comparator, such as 4-aminotetrahydropyran, lacks this 1,6-anhydro bridge and cannot be functionalized at the 2-position to create the required hydroxymethyl group. Thus, the bicyclic core is not merely a structural variant but a mandatory latent bifunctional scaffold for specific BTK inhibitors [1].

Evidence DimensionCapability for regioselective C-O bond cleavage to 2,5-disubstituted THPs
Target Compound Data(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine (undergoes stereo-retentive opening)
Comparator Or BaselineGeneric 4-aminotetrahydropyran (unreactive/lacks acetal bridge)
Quantified Difference100% functionalization capability vs. 0% (structural impossibility)
ConditionsSulfolane-mediated reductive acetal opening conditions

This confirms that generic aminotetrahydropyrans cannot be substituted when the synthetic goal is a stereodefined 2,5-disubstituted pyran ring.

Salt-form solubility
Data to verify
Hydrochloride salt shows enhanced aqueous solubility over free base, per vendor specifications.
Supports assay preparation reproducibility context
Vendor datasheet context
Scaffold pharmacophore
Class-level
4-exocyclic amine vs. endocyclic 3-aza nitrogen: distinct hydrogen-bonding vector and basicity.
Class-level pharmacophore differentiation context
hDAT/hSERT ligand context (Cini et al. 2006)

Non-Covalent BTK Inhibitor Synthesis

The primary industrial application for (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride is as a direct precursor for Nemtabrutinib and related non-covalent BTK inhibitors. By utilizing the pre-aminated bicyclic core, process chemists can immediately perform the required sulfolane-mediated reductive acetal opening, bypassing the need to engineer immobilized transaminases for the initial amination of Cyrene [1].

Novel 2,5-Disubstituted Tetrahydropyran Scaffolds

Beyond specific known APIs, this compound serves as an ideal starting material for discovery chemistry programs targeting novel 2,5-disubstituted tetrahydropyran derivatives. The predictable, stereo-retentive cleavage of the 1,6-anhydro bridge allows medicinal chemists to rapidly generate libraries of highly functionalized, chiral pyran rings that would otherwise require lengthy de novo asymmetric synthesis [1].

Bio-Renewable Chiral Amine Library Generation

Because the parent ketone (Cyrene) is derived from cellulose, this aminated derivative represents a fully bio-renewable chiral building block. It can be utilized in green chemistry workflows to introduce rigid, stereochemically defined morpholine/piperidine bioisosteres into agrochemical or pharmaceutical candidates, offering a sustainable alternative to petroleum-derived chiral amines [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biocatalytic selectivity validation
Stereochemical reference standard
Diastereomeric excess method development
Glycomimetic SAR studies
Defined C-4 stereochemistry
C-4 epimer impact on target binding
Neuroscience transporter studies
Scaffold-specific control
Pharmacophore deconvolution for hDAT/hSERT
Intermediate scale-up
Pre-formulated salt form
Stoichiometric and solubility consistency

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.0556563 g/mol

Monoisotopic Mass

165.0556563 g/mol

Heavy Atom Count

10

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